1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a dioxaborolane moiety
Mechanism of Action
Boronic Acids and Esters
The compound contains a boronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl). Boronic acids and their esters are widely used in organic chemistry, particularly in Suzuki coupling reactions . They can form stable covalent bonds with proteins, sugars, and other biological targets, which can be useful in drug design .
Pyrazoles
The compound also contains a pyrazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to have various biological activities and are used as building blocks in medicinal chemistry for drug discovery .
Chlorobenzyl group
The presence of a chlorobenzyl group could potentially enhance the lipophilicity of the compound, which might affect its pharmacokinetic properties .
Preparation Methods
The synthesis of 1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions, which are useful in forming carbon-carbon bonds.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and boronic esters. For example:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar cross-coupling reactions and has comparable reactivity.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester with applications in organic synthesis and medicinal chemistry.
2-Methoxypyridine-5-boronic acid pinacol ester: Used in similar synthetic applications and has comparable chemical properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BClN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-9-7-8-10-15(14)20/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFBQPGTXKRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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